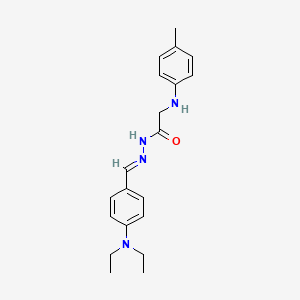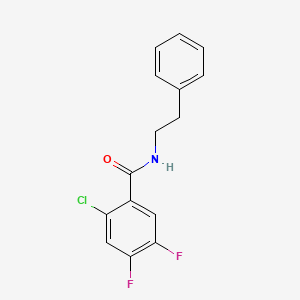![molecular formula C15H11BrFN3O2 B15019931 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B15019931.png)
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide is a synthetic organic compound with the molecular formula C15H11BrFN3O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-fluoroaniline and ethyl oxalyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2E)-2-(4-bromobenzylidene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-bromobenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
Uniqueness
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide is unique due to the presence of both bromobenzylidene and fluorophenyl groups, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H11BrFN3O2 |
|---|---|
Molekulargewicht |
364.17 g/mol |
IUPAC-Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(3-fluorophenyl)oxamide |
InChI |
InChI=1S/C15H11BrFN3O2/c16-11-6-4-10(5-7-11)9-18-20-15(22)14(21)19-13-3-1-2-12(17)8-13/h1-9H,(H,19,21)(H,20,22)/b18-9+ |
InChI-Schlüssel |
KRHXJUHYUQKXHZ-GIJQJNRQSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-phenylethyl)butanamide](/img/structure/B15019856.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B15019857.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15019859.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15019873.png)
![N,N'-bis[2-(octyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15019880.png)
![N-(2,4-dimethylphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15019882.png)
![2-(4-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15019885.png)
![N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B15019890.png)
![4-(phenylamino)-N'-[(E)-phenylmethylidene]butanehydrazide](/img/structure/B15019893.png)
![4-{[(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B15019897.png)
![(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B15019901.png)


![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide](/img/structure/B15019919.png)
